molecular formula C23H26N2O5 B506047 3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B506047
M. Wt: 410.5g/mol
InChI Key: OYWILBVAAOOCFU-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolone ring through cyclization reactions.
  • Introduction of the hydroxy, isopropoxypropyl, methoxybenzoyl, and pyridyl groups through substitution reactions.
  • Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Scaling up the reaction conditions.
  • Using cost-effective reagents and solvents.
  • Implementing efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation of the hydroxy group may yield a ketone or aldehyde.
  • Reduction of the carbonyl group may yield an alcohol.
  • Substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets and pathways in biological systems. This may include:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing or inhibiting biochemical reactions: Affecting the overall cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include other pyrrolones with different substituents. Examples include:

  • This compound.
  • This compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5g/mol

IUPAC Name

(4Z)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-propan-2-yloxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-15(2)30-13-7-12-25-20(18-10-4-5-11-24-18)19(22(27)23(25)28)21(26)16-8-6-9-17(14-16)29-3/h4-6,8-11,14-15,20,26H,7,12-13H2,1-3H3/b21-19-

InChI Key

OYWILBVAAOOCFU-VZCXRCSSSA-N

Isomeric SMILES

CC(C)OCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=CC=N3

SMILES

CC(C)OCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3

Canonical SMILES

CC(C)OCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3

Origin of Product

United States

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